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Compound of Interest

Compound Name: 2-lodobenzoate

Cat. No.: B1229623

Introduction

2-lodobenzoate esters are valuable intermediates in organic synthesis, particularly in the
construction of complex molecules for pharmaceutical and materials science applications. Their
utility often stems from the reactivity of the carbon-iodine bond in cross-coupling reactions.
Accurate characterization of these compounds is paramount for ensuring purity and confirming
structural integrity. This technical guide provides an in-depth overview of the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data for two common examples: methyl 2-
iodobenzoate and ethyl 2-iodobenzoate. Detailed experimental protocols for both the
synthesis and spectroscopic analysis are presented, aimed at researchers, scientists, and
professionals in drug development.

Spectroscopic Data

The following tables summarize the key *H NMR, 3C NMR, and IR spectroscopic data for
methyl 2-iodobenzoate and ethyl 2-iodobenzoate. This structured presentation allows for
easy comparison of the spectral features.

Methyl 2-lodobenzoate

Table 1: 1H and 3C NMR Data for Methyl 2-lodobenzoate.
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H NMR (300 MHz,

DMSO-de) HCNMR
Chemical Shift (d) Multiplicity & Coupling ] Chemical Shift (d)
ppm Constant (J) Hz Assignment ppm
7.90 dd,J=7.91.0 Ar-H 166.5
7.50 td,J=7.6,1.0 Ar-H 141.5
7.20 td,J=7.8, 1.7 Ar-H 132.8
3.90 s -OCHs 131.3
128.2
94.2
52.5
Table 2: IR Spectroscopic Data for Methyl 2-lodobenzoate.
Wavenumber (cm~1) Intensity Assignment
3057 Medium C-H stretch (aromatic)
2946 Medium C-H stretch (aliphatic)
1728 Strong C=0 stretch (ester)
1579 Medium C=C stretch (aromatic)
1428 Strong C-O stretch
1249 Strong C-O stretch
738 Strong C-H bend (ortho-disubstituted)

Ethyl 2-lodobenzoate

Table 3: *H and 3C NMR Data for Ethyl 2-lodobenzoate.[1]
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H NMR (300 MHz, 13C NMR (75 MHz,

CDCls) CDCls)

Chemical Shift (d) Multiplicity & Coupling ] Chemical Shift (d)
ppm Constant (J) Hz Assignment ppm
7.81 dd,J=75,14 Ar-H 167.1
7.49-7.22 m Ar-H 141.2
4.19-4.05 m -OCH2CHs 1311
1.10 t,J=7.1 -OCH2CHs 128.5
127.8

92.2

60.9

14.3

Table 4: IR Spectroscopic Data for Ethyl 2-lodobenzoate.

Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic &

3060-2980 Medium aliphatic)

1725 Strong C=0 stretch (ester)

1580 Medium C=C stretch (aromatic)

1430 Strong C-O stretch

1250 Strong C-O stretch

740 Strong C-H bend (ortho-disubstituted)

Experimental Protocols

Detailed methodologies for the synthesis of 2-iodobenzoate esters and the acquisition of their
spectroscopic data are provided below.
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Synthesis of Methyl 2-lodobenzoate

This protocol describes a typical acid-catalyzed esterification of 2-iodobenzoic acid.
Materials:

e 2-lodobenzoic acid

e Methanol (anhydrous)

» Concentrated sulfuric acid

e Sodium bicarbonate (saturated aqueous solution)

e Anhydrous sodium sulfate

 Dichloromethane

» Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:

e To a solution of 2-iodobenzoic acid in anhydrous methanol in a round-bottom flask, slowly
add a catalytic amount of concentrated sulfuric acid.

e Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography
(TLC).

e Upon completion, cool the reaction mixture to room temperature and remove the excess
methanol using a rotary evaporator.

o Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

o Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate
and water.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield methyl 2-iodobenzoate.[1]
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NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of the 2-iodobenzoate ester in about 0.6 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

Instrument Parameters (Example):
e Spectrometer: 300 MHz or 400 MHz NMR Spectrometer
e 1HNMR:
o Pulse sequence: Standard single-pulse experiment
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
e 1BC NMR:
o Pulse sequence: Proton-decoupled single-pulse experiment
o Number of scans: 1024 or more, depending on sample concentration
o Relaxation delay: 2-5 seconds

o Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26
ppm for *H and 77.16 ppm for 13C).[2]

IR Spectroscopy

Sample Preparation (Liquid Sample - Neat):
o Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
e Apply a small drop of the liquid 2-iodobenzoate ester directly onto the crystal.

e Acquire the spectrum.
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Sample Preparation (Solid Sample - KBr Pellet):

e Grind a small amount of the solid 2-iodobenzoate with dry potassium bromide (KBr) powder
in an agate mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic press.
o Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Instrument Parameters (Example):

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 16-32

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of
2-iodobenzoate esters and a conceptual representation of their role in palladium-catalyzed
cross-coupling reactions.
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Experimental Workflow for 2-lodobenzoate Analysis
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Synthesis and Characterization Workflow.
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Conceptual Pathway: Suzuki Cross-Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1229623#spectroscopic-data-nmr-ir-of-2-
iodobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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